Antistaphylococcal Activity: A Critical Distinction from Cefixime
Cefpodoxime demonstrates clinically meaningful activity against oxacillin-susceptible staphylococci, a feature that distinguishes it from other oral third-generation cephalosporins. In a multicenter study of 5556 clinical isolates, cefpodoxime exhibited MIC50 values of 1–2 μg/mL against oxacillin-susceptible staphylococci, whereas cefixime lacked sufficient activity against these species [1][2]. Specifically, the MIC of cefpodoxime for ≥90% of Staphylococcus aureus and Staphylococcus epidermidis strains was <2 mg/L, compared to cefixime which had MICs consistently above 8 mg/L against these bacteria [3].
| Evidence Dimension | In vitro antibacterial activity (MIC) against oxacillin-susceptible staphylococci |
|---|---|
| Target Compound Data | Cefpodoxime: MIC50 1–2 μg/mL; MIC90 for S. aureus and S. epidermidis <2 mg/L |
| Comparator Or Baseline | Cefixime: MIC50 and MIC90 >8 mg/L (insufficient activity) |
| Quantified Difference | Cefpodoxime active at clinically achievable concentrations; cefixime not active |
| Conditions | 5556 clinical isolates from five medical centers; broth microdilution susceptibility testing per NCCLS guidelines |
Why This Matters
This differential antistaphylococcal coverage expands the empiric utility of cefpodoxime proxetil to skin and soft tissue infections where cefixime would be inappropriate, directly impacting formulary selection and clinical procurement decisions.
- [1] Sader HS, Jones RN, Washington JA, Murray PR, Gerlach EH, Allen SD, et al. In vitro activity of cefpodoxime compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers. Diagn Microbiol Infect Dis. 1993 Aug-Sep;17(2):143-50. View Source
- [2] Bauernfeind A, Jungwirth R. In vitro activity of cefpodoxime and ten other cephalosporins against gram-positive cocci, enterobacteriaceae and pseudomonas aeruginosa, including β-lactamase producers. Infection. 1991;19(Suppl 3):S150-S156. View Source
- [3] Wiedemann B, Luhmer E, Zühlsdorf MT. Microbiological evaluation of cefpodoxime proxetil. Drugs. 1991;42(Suppl 3):6-12. View Source
